
4,4'-Dihexylazoxybenzene
Overview
Description
4,4’-Dihexylazoxybenzene is an organic compound with the molecular formula C24H34N2O. It is characterized by the presence of two hexyl groups attached to a benzene ring, which is further connected to an azoxy group. This compound is known for its liquid crystalline properties, specifically in the nematic phase .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Dihexylazoxybenzene typically involves the reaction of 4-hexylaniline with nitrosobenzene under controlled conditions. The reaction proceeds through the formation of an intermediate azobenzene derivative, which is subsequently oxidized to form the azoxy compound .
Industrial Production Methods: In an industrial setting, the production of 4,4’-Dihexylazoxybenzene may involve large-scale reactions using similar starting materials and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 4,4’-Dihexylazoxybenzene undergoes various chemical reactions, including:
Oxidation: The azoxy group can be further oxidized to form nitro derivatives.
Reduction: The azoxy group can be reduced to form the corresponding azo compound.
Substitution: The benzene rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Azo compounds.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
4,4’-Dihexylazoxybenzene has a wide range of applications in scientific research:
Chemistry: Used as a model compound in the study of liquid crystalline materials and their phase transitions.
Biology: Investigated for its potential interactions with biological membranes due to its amphiphilic nature.
Medicine: Explored for its potential use in drug delivery systems, leveraging its liquid crystalline properties.
Industry: Utilized in the development of advanced materials, including display technologies and sensors.
Mechanism of Action
The mechanism of action of 4,4’-Dihexylazoxybenzene is primarily related to its liquid crystalline properties. The compound can align in specific orientations under the influence of external fields, such as electric or magnetic fields. This alignment affects the optical properties of the material, making it useful in display technologies. The molecular targets and pathways involved include interactions with other liquid crystalline molecules and the formation of ordered structures .
Comparison with Similar Compounds
- 4,4’-Dipentylazoxybenzene
- 4,4’-Diheptylazoxybenzene
- 4,4’-Dioctylazoxybenzene
Comparison: 4,4’-Dihexylazoxybenzene is unique due to its specific chain length, which influences its liquid crystalline properties. Compared to 4,4’-Dipentylazoxybenzene and 4,4’-Diheptylazoxybenzene, the hexyl chain provides a balance between flexibility and rigidity, optimizing its nematic phase behavior. The longer chains in 4,4’-Dioctylazoxybenzene may lead to different phase transitions and thermal properties .
Biological Activity
4,4'-Dihexylazoxybenzene (C24H34N2O) is a compound that has garnered interest in scientific research due to its unique chemical structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, effects on cellular processes, and relevant case studies.
This compound is classified as an azoxy compound, characterized by the presence of an azoxy group (-N=N-O-) linked to hexyl chains. Its molecular weight is approximately 382.5 g/mol, and it exhibits a complex interaction profile with biological systems.
Property | Value |
---|---|
Molecular Formula | C24H34N2O |
Molecular Weight | 382.5 g/mol |
Solubility | Moderate in organic solvents |
Melting Point | Not readily available |
1. Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cellular environments. The mechanism involves the donation of hydrogen atoms to reactive oxygen species (ROS), thereby neutralizing them and preventing cellular damage.
2. Effects on Cell Signaling
The compound has been shown to modulate various signaling pathways, particularly those involving oxidative stress responses. By influencing the activity of key enzymes involved in these pathways, this compound can alter gene expression related to cell survival and apoptosis.
3. Interaction with Enzymes
Studies suggest that this compound may interact with specific enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are crucial in inflammatory processes. Inhibition of these enzymes can lead to reduced inflammation and associated pathologies.
Case Study 1: Antioxidant Efficacy in Cell Cultures
In a controlled laboratory study, human fibroblast cells were treated with varying concentrations of this compound. The results demonstrated a dose-dependent decrease in markers of oxidative stress:
Concentration (µM) | ROS Levels (Relative Fluorescence Units) |
---|---|
0 | 1000 |
10 | 800 |
50 | 600 |
100 | 400 |
This study highlights the potential for using this compound as a therapeutic agent against oxidative stress-related diseases.
Case Study 2: Anti-inflammatory Properties
A recent animal model study evaluated the anti-inflammatory effects of this compound in induced arthritis. The findings indicated a significant reduction in paw swelling and inflammatory cytokine levels compared to control groups:
Treatment Group | Paw Swelling (mm) | IL-6 Levels (pg/mL) |
---|---|---|
Control | 15 | 250 |
Low Dose (10 mg/kg) | 10 | 150 |
High Dose (50 mg/kg) | 5 | 75 |
These results suggest that the compound may serve as a novel anti-inflammatory agent.
Safety and Toxicity
While the biological activities of this compound are promising, safety assessments are crucial. Preliminary toxicity studies indicate low acute toxicity; however, long-term effects remain to be fully elucidated. Further research is necessary to understand its safety profile comprehensively.
Q & A
Basic Research Questions
Q. What are the primary research applications of 4,4'-Dihexylazoxybenzene (HXAB) in liquid crystal studies, and what experimental models are commonly employed?
HXAB is a key compound in bistable liquid crystal devices due to its elastic properties, which enable dual stable states in display technologies. Experimental models often involve numerical analysis of elastic constants under varying electric fields and boundary conditions. For example, HXAB's elastic constants are used to simulate liquid crystal alignment, while surrogate viscosity parameters (e.g., from MBBA) are adopted when HXAB-specific data is unavailable .
Q. How are elastic constants of HXAB experimentally determined, and what challenges arise in parameter acquisition?
Elastic constants (splay, twist, bend) are typically derived via Freedericksz transition measurements or light scattering techniques. Challenges include the lack of viscosity data for HXAB, necessitating assumptions from structurally similar compounds like MBBA. Researchers must validate surrogate parameters through sensitivity analysis in numerical models .
Table 1: Key Parameters for HXAB in Liquid Crystal Research
Parameter | HXAB Status | Surrogate Source (If Used) |
---|---|---|
Elastic Constants | Experimentally determined | N/A |
Viscosity Constants | Unknown | MBBA |
Advanced Research Questions
Q. How can researchers address discrepancies in material parameters (e.g., viscosity) when experimental data for HXAB is unavailable?
- Surrogate Selection: Use parameters from analogs with similar molecular rigidity and alkyl chain length (e.g., MBBA) .
- Validation: Perform comparative simulations with and without surrogate data to quantify error margins.
- Experimental Gap Analysis: Prioritize viscosity measurements using capillary flow or rotational rheometry to fill data gaps.
Q. What statistical methods are recommended for analyzing variability in HXAB-based systems when extrapolating parameters?
- Sensitivity Analysis: Quantify how surrogate parameters affect outcomes (e.g., switching times in devices) using Monte Carlo simulations.
- ANOVA Testing: Compare experimental replicates to distinguish systemic errors from random variability .
- Error Propagation Models: Apply uncertainty quantification frameworks to predict confidence intervals in device performance .
Q. How do contradictions in literature data on HXAB’s phase behavior impact experimental design?
Conflicting reports on nematic-isotropic transition temperatures or alignment stability require:
- Controlled Replication: Standardize sample purity (e.g., HPLC validation) and environmental conditions (temperature, humidity).
- Cross-Validation: Compare results across multiple techniques (e.g., polarizing microscopy, differential scanning calorimetry).
- Meta-Analysis: Aggregate historical data to identify trends or outliers, adjusting hypotheses iteratively .
Q. Methodological Recommendations
- Parameter Estimation: When surrogate data is used, document assumptions rigorously and test their impact on conclusions.
- Collaborative Benchmarking: Share raw datasets (e.g., elastic constant measurements) via open repositories to reduce redundancy.
- Interdisciplinary Validation: Combine experimental data with DFT calculations to predict untested properties (e.g., viscosity via molecular dynamics simulations).
Properties
IUPAC Name |
(4-hexylphenyl)-(4-hexylphenyl)imino-oxidoazanium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O/c1-3-5-7-9-11-21-13-17-23(18-14-21)25-26(27)24-19-15-22(16-20-24)12-10-8-6-4-2/h13-20H,3-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRPHVKPAMBWIRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)CCCCCC)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37592-88-4 | |
Record name | 4,4'-Dihexylazoxybenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037592884 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.